molecular formula C10H22O B13754517 3-Isopropyl-2,4-dimethyl-3-pentanol CAS No. 51200-83-0

3-Isopropyl-2,4-dimethyl-3-pentanol

Cat. No.: B13754517
CAS No.: 51200-83-0
M. Wt: 158.28 g/mol
InChI Key: IFXNWIUSZUHIDG-UHFFFAOYSA-N
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Description

3-Isopropyl-2,4-dimethyl-3-pentanol is an organic compound classified as a tertiary alcohol It has the molecular formula C10H22O and is known for its unique structure, which includes an isopropyl group and two methyl groups attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropyl-2,4-dimethyl-3-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) reacts with a suitable ketone (like 2,4-dimethyl-3-pentanone) to form the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process requires specific catalysts, such as palladium or platinum, and is conducted under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2,4-dimethyl-3-pentanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 2,4-Dimethyl-3-pentanone or 2,4-dimethylpentanoic acid.

    Reduction: Corresponding alkanes or secondary alcohols.

    Substitution: Halogenated derivatives like 3-isopropyl-2,4-dimethyl-3-pentyl chloride.

Scientific Research Applications

3-Isopropyl-2,4-dimethyl-3-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2,4-dimethyl-3-pentanol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in various chemical environments. The hydroxyl group can act as a nucleophile, participating in substitution and elimination reactions, while the alkyl groups provide steric hindrance, affecting the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-3-pentanol: Similar structure but lacks the isopropyl group.

    3-Pentanol: A simpler alcohol with fewer methyl groups.

    2,4-Dimethyl-3-pentanone: The ketone analog of 3-Isopropyl-2,4-dimethyl-3-pentanol.

Uniqueness

This compound is unique due to its combination of an isopropyl group and two methyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and interactions.

Properties

CAS No.

51200-83-0

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,4-dimethyl-3-propan-2-ylpentan-3-ol

InChI

InChI=1S/C10H22O/c1-7(2)10(11,8(3)4)9(5)6/h7-9,11H,1-6H3

InChI Key

IFXNWIUSZUHIDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)(C(C)C)O

Origin of Product

United States

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